11-Oxo Etiocholanolone-d4
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Overview
Description
11-Oxo Etiocholanolone-d4 is a metabolite of testosterone and cortisol. It is a labeled compound used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo Etiocholanolone-d4 involves multiple steps, starting from cortisol or testosterone. The compound is formed through intermediates such as cortisone and tetrahydrocortistone when derived from cortisol, and 5β-11-keto dihydrotestosterone and 3α-11-keto etiocholanediol when derived from testosterone .
Industrial Production Methods
Industrial production of this compound typically involves enzymatic hydrolysis and solvolytic cleavage of steroid glucuronides and sulfates. These processes are followed by purification steps using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
11-Oxo Etiocholanolone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to 11-keto derivatives.
Reduction: Formation of 11β-hydroxy derivatives.
Substitution: Reactions involving the replacement of functional groups
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ethyl acetate, and β-glucuronidase. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include 11-keto testosterone, 11β-hydroxy-androsterone, and 11β-hydroxy-etiocholanolone .
Scientific Research Applications
11-Oxo Etiocholanolone-d4 is widely used in scientific research for various purposes:
Chemistry: As a reference standard in mass spectrometry and chromatography.
Biology: To study the metabolism of steroids and their effects on biological systems.
Medicine: In the evaluation of adrenal cortex function and stress response.
Industry: As a marker for stress in livestock and free-range ruminants .
Mechanism of Action
The mechanism of action of 11-Oxo Etiocholanolone-d4 involves its interaction with enzymes such as 11β-hydroxysteroid dehydrogenase. This interaction inhibits the production of cortisol, thereby affecting various physiological processes. The compound also acts as a positive allosteric modulator of the GABA A receptor, exhibiting anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Etiocholanolone: A major metabolite of testosterone with similar properties.
11-Keto Testosterone: Another metabolite involved in steroid metabolism.
11β-Hydroxy-Androsterone: A related compound formed through reduction reactions .
Uniqueness
11-Oxo Etiocholanolone-d4 is unique due to its labeled nature, making it highly useful in tracing and quantifying steroid metabolism in various research applications. Its ability to inhibit cortisol production and modulate GABA A receptors also sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H28O3 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13+,14+,17-,18+,19+/m1/s1/i7D2,9D2 |
InChI Key |
IUNYGQONJQTULL-RVIUYABFSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C([C@@H]1O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |
Origin of Product |
United States |
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